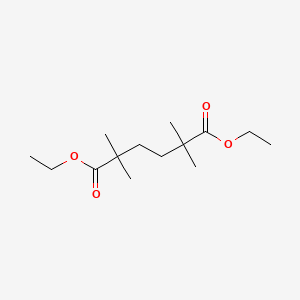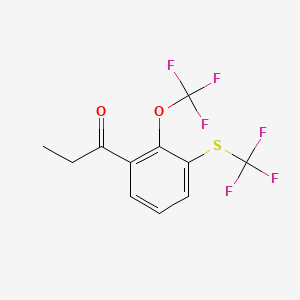![molecular formula C7H7ClN2O B14068964 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine CAS No. 2306262-11-1](/img/structure/B14068964.png)
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorine atom and the pyrano ring system imparts unique chemical properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the pyrano ring system . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products Formed
科学研究应用
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes such as PARP-1, which are involved in DNA repair mechanisms.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the repair of damaged DNA . This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research.
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Another pyrano-pyrimidine derivative with potential biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine core, known for its kinase inhibitory properties.
Thieno[2,3-d]pyrimidine: A sulfur-containing analogue with applications in medicinal chemistry.
Uniqueness
4-Chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is unique due to the presence of the chlorine atom and the specific arrangement of the pyrano and pyrimidine rings
属性
CAS 编号 |
2306262-11-1 |
|---|---|
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC 名称 |
4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5-1-2-11-3-6(5)9-4-10-7/h4H,1-3H2 |
InChI 键 |
FJFMIUFKCRYBQJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
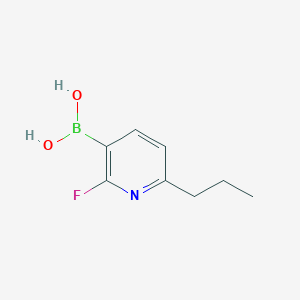
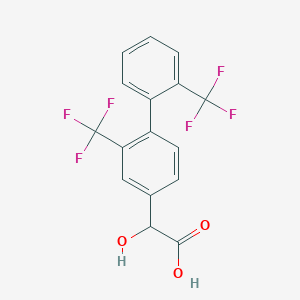
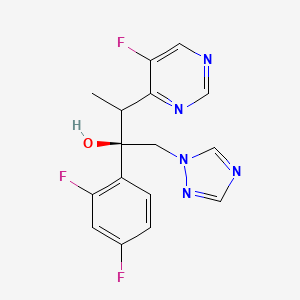
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
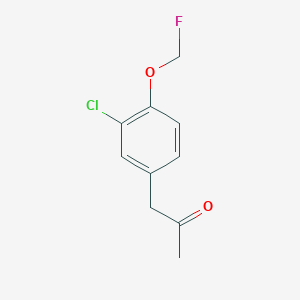
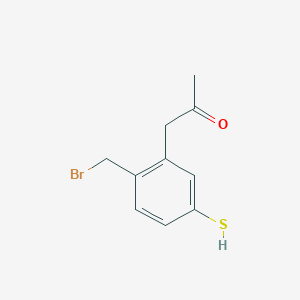
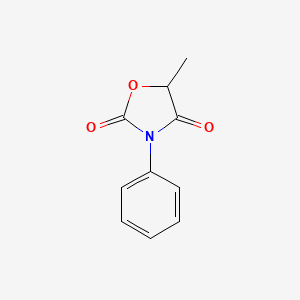
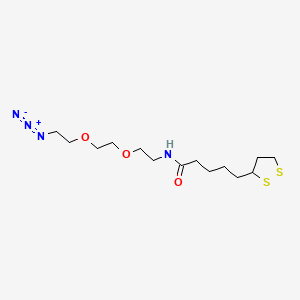
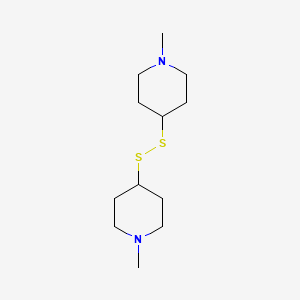
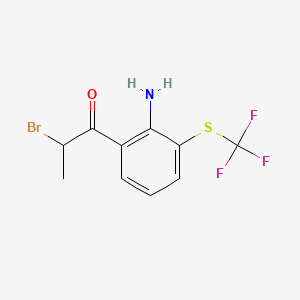
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
